molecular formula C9H10ClN3OS B2983828 2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide CAS No. 2411220-93-2

2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide

Cat. No.: B2983828
CAS No.: 2411220-93-2
M. Wt: 243.71
InChI Key: SCOFXIVOFSGOTM-UHFFFAOYSA-N
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Description

2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide is a synthetic organic compound that features a unique imidazo[2,1-b][1,3]thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This can be achieved through the cyclization of appropriate precursors. For instance, a common method involves the reaction of 2-aminothiazole with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole core.

    Introduction of the Propanamide Group: The imidazo[2,1-b][1,3]thiazole intermediate is then reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom in the 2-chloro group can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the imidazo[2,1-b][1,3]thiazole ring.

    Hydrolysis: The amide bond in the propanamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the imidazo[2,1-b][1,3]thiazole ring.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets associated with the imidazo[2,1-b][1,3]thiazole scaffold.

    Chemical Biology: It can serve as a probe to investigate the interactions of small molecules with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide is not fully elucidated but is believed to involve:

    Molecular Targets: The compound may interact with enzymes or receptors that are crucial for cellular processes, such as kinases or proteases.

    Pathways Involved: It may modulate signaling pathways that control cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide stands out due to its specific substitution pattern, which may confer unique biological properties not observed in other similar compounds. Its potential for diverse chemical modifications also makes it a valuable scaffold for drug development.

Properties

IUPAC Name

2-chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3OS/c1-6(10)8(14)11-4-7-5-12-9-13(7)2-3-15-9/h2-3,5-6H,4H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOFXIVOFSGOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C2N1C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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